Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568318
InChI: InChI=1S/C22H18ClFN4O4.C2H4O2/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13;1-2(3)4/h1-2,7-9,11,13H,3-6,10H2,(H,25,26,27);1H3,(H,3,4)/t13-;/m0./s1
SMILES:
Molecular Formula: C24H22ClFN4O6
Molecular Weight: 516.9 g/mol

Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

CAS No.:

Cat. No.: VC18568318

Molecular Formula: C24H22ClFN4O6

Molecular Weight: 516.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate -

Specification

Molecular Formula C24H22ClFN4O6
Molecular Weight 516.9 g/mol
IUPAC Name acetic acid;1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H18ClFN4O4.C2H4O2/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13;1-2(3)4/h1-2,7-9,11,13H,3-6,10H2,(H,25,26,27);1H3,(H,3,4)/t13-;/m0./s1
Standard InChI Key IJRGRJSFOXNGQM-ZOWNYOTGSA-N
Isomeric SMILES CC(=O)O.C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O
Canonical SMILES CC(=O)O.C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O

Introduction

Methyl 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylate is a synthetic organic compound belonging to the pyrido[3,2-b] oxazine class. This compound is characterized by its unique heterocyclic structure, which includes a pyridine and an oxazine ring fused together. The presence of a methyl ester group attached to the carboxylic acid moiety at the 7-position of the oxazine ring distinguishes it from other derivatives in this class.

Synthesis and Preparation

The synthesis of Methyl 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylate typically involves multi-step reactions starting from simpler heterocyclic precursors. The process may include condensation reactions, cyclization steps, and esterification to introduce the methyl ester group.

Biological and Pharmacological Activities

While specific biological activities of Methyl 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylate are not widely documented, compounds within the pyrido[3,2-b] oxazine class have shown potential in therapeutic chemistry. Related compounds have been explored for their anticancer, anti-inflammatory, and other pharmacological properties.

Research Findings and Applications

Research on heterocyclic compounds like Methyl 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylate is ongoing, with a focus on their potential applications in medicine and materials science. The unique structural features of these compounds make them candidates for further modification and optimization in drug discovery processes.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylateC10H12N2O32082095209-25-7
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carboxylic acidC9H10N2O3194.19915707-58-3
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-sulfonyl chlorideC8H9ClN2O3S248.69910037-13-7

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